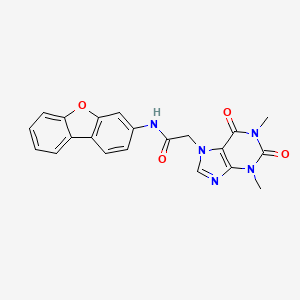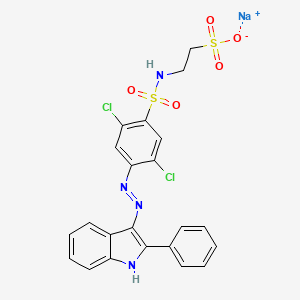
Ethanesulfonic acid, 2-(((2,5-dichloro-4-((2-phenyl-1H-indol-3-yl)azo)phenyl)sulfonyl)amino)-, monosodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanesulfonic acid, 2-(((2,5-dichloro-4-((2-phenyl-1H-indol-3-yl)azo)phenyl)sulfonyl)amino)-, monosodium salt is a complex organic compound with significant applications in various fields. This compound is characterized by its unique structure, which includes an indole ring, azo linkage, and sulfonyl group, making it a versatile molecule in chemical synthesis and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethanesulfonic acid, 2-(((2,5-dichloro-4-((2-phenyl-1H-indol-3-yl)azo)phenyl)sulfonyl)amino)-, monosodium salt typically involves multiple steps:
Formation of the Indole Ring: The indole ring is synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Azo Coupling: The indole derivative is then subjected to azo coupling with 2,5-dichloroaniline in the presence of a diazonium salt, forming the azo linkage.
Sulfonation: The resulting azo compound undergoes sulfonation using chlorosulfonic acid, introducing the sulfonyl group.
Neutralization: Finally, the sulfonated product is neutralized with sodium hydroxide to form the monosodium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Reactors: Utilizing batch or continuous reactors to control reaction conditions and optimize yield.
Purification: Employing purification techniques such as crystallization, filtration, and drying to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Ethanesulfonic acid, 2-(((2,5-dichloro-4-((2-phenyl-1H-indol-3-yl)azo)phenyl)sulfonyl)amino)-, monosodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can break the azo linkage, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, zinc dust in acidic conditions.
Nucleophiles: Ammonia, primary amines.
Major Products
Sulfone Derivatives: Formed through oxidation.
Amine Derivatives: Formed through reduction.
Substituted Sulfonyl Compounds: Formed through nucleophilic substitution.
Applications De Recherche Scientifique
Ethanesulfonic acid, 2-(((2,5-dichloro-4-((2-phenyl-1H-indol-3-yl)azo)phenyl)sulfonyl)amino)-, monosodium salt has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in biochemical assays and as a probe for studying enzyme activities.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of ethanesulfonic acid, 2-(((2,5-dichloro-4-((2-phenyl-1H-indol-3-yl)azo)phenyl)sulfonyl)amino)-, monosodium salt involves:
Molecular Targets: The compound interacts with specific enzymes and receptors, modulating their activities.
Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethanesulfonic acid derivatives: Compounds with similar sulfonyl groups but different aromatic or heterocyclic structures.
Azo Compounds: Molecules with azo linkages but varying substituents on the aromatic rings.
Uniqueness
Ethanesulfonic acid, 2-(((2,5-dichloro-4-((2-phenyl-1H-indol-3-yl)azo)phenyl)sulfonyl)amino)-, monosodium salt is unique due to its combination of an indole ring, azo linkage, and sulfonyl group, which confer distinct chemical reactivity and biological activity compared to other similar compounds.
Propriétés
Numéro CAS |
72968-75-3 |
|---|---|
Formule moléculaire |
C22H17Cl2N4NaO5S2 |
Poids moléculaire |
575.4 g/mol |
Nom IUPAC |
sodium;2-[[2,5-dichloro-4-[(2-phenyl-1H-indol-3-yl)diazenyl]phenyl]sulfonylamino]ethanesulfonate |
InChI |
InChI=1S/C22H18Cl2N4O5S2.Na/c23-16-13-20(35(32,33)25-10-11-34(29,30)31)17(24)12-19(16)27-28-22-15-8-4-5-9-18(15)26-21(22)14-6-2-1-3-7-14;/h1-9,12-13,25-26H,10-11H2,(H,29,30,31);/q;+1/p-1 |
Clé InChI |
CRRRYPHVCHHMIQ-UHFFFAOYSA-M |
SMILES canonique |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)N=NC4=CC(=C(C=C4Cl)S(=O)(=O)NCCS(=O)(=O)[O-])Cl.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


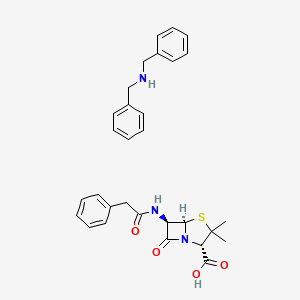

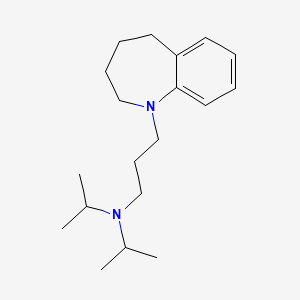


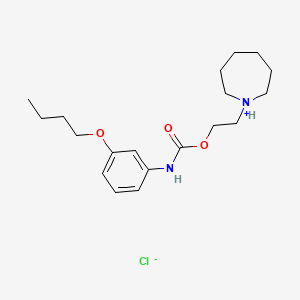
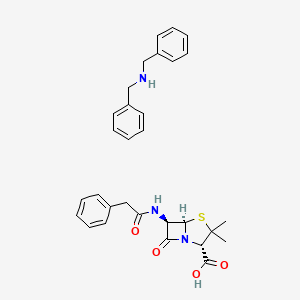
![5-[(1-Hydroxynaphthalene-2-carbonyl)-[[3-(octadecanoylamino)phenyl]methyl]amino]benzene-1,3-dicarboxylic acid](/img/structure/B13753269.png)
